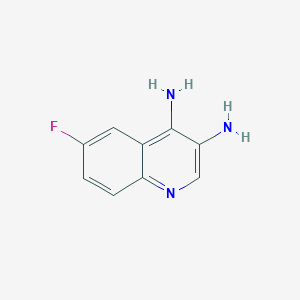

6-Fluoroquinoline-3,4-diamine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H8FN3 |

|---|---|

Molecular Weight |

177.18 g/mol |

IUPAC Name |

6-fluoroquinoline-3,4-diamine |

InChI |

InChI=1S/C9H8FN3/c10-5-1-2-8-6(3-5)9(12)7(11)4-13-8/h1-4H,11H2,(H2,12,13) |

InChI Key |

WHMDPEGCPIEIEV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NC=C(C(=C2C=C1F)N)N |

Origin of Product |

United States |

Synthetic Methodologies for 6 Fluoroquinoline 3,4 Diamine and Its Precursors

Multi-Step Organic Synthesis Approaches

Classical Cyclization Reactions in Quinoline (B57606) Annulation

The formation of the fundamental quinoline skeleton often relies on classical cyclization reactions that have been refined over more than a century. atlantis-press.com These methods typically involve the condensation of an aniline (B41778) derivative with a three-carbon component to form the pyridine (B92270) ring fused to the benzene (B151609) ring.

One of the most prominent methods is the Skraup synthesis , which involves the reaction of an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent. fordham.edunih.gov For the synthesis of a 6-fluoroquinoline (B108479) derivative, a plausible starting material would be 4-fluoroaniline. The reaction proceeds through a series of steps including dehydration of glycerol to acrolein, Michael addition of the aniline to acrolein, cyclization, and subsequent oxidation to form the quinoline ring.

Another relevant classical method is the Friedländer synthesis , which condenses a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive α-methylene group (e.g., a ketone or ester). A variation of this, the domino nitro reduction-Friedländer sequence, allows for the in-situ reduction of a 2-nitrobenzaldehyde (B1664092) to the corresponding amine, which then undergoes cyclization. nih.gov

The Camps cyclization is another valuable tool, involving the base-catalyzed cyclization of an o-acylaminoacetophenone to form a hydroxyquinoline. googleapis.com While this would require further functionalization to introduce the desired amine groups, it represents a valid strategy for initial ring formation.

These classical methods provide a robust foundation for accessing the quinoline core, which can then be further functionalized.

Precursor Functionalization and Transformation Strategies

Once the 6-fluoroquinoline core is established, or even during its formation, functional groups are strategically introduced and transformed to build towards the final product. A key intermediate in the synthesis of 6-Fluoroquinoline-3,4-diamine is often a precursor containing nitro and chloro groups, such as 4-chloro-6-fluoro-3-nitroquinoline .

The synthesis of this intermediate can be envisioned starting from a simpler 6-fluoroquinoline derivative. For instance, 6-fluoroquinolin-4-ol can be nitrated to introduce the nitro group at the 3-position, yielding 6-fluoro-3-nitroquinolin-4-ol . accelachem.com This intermediate can then be treated with a chlorinating agent like phosphorus oxychloride (POCl₃) to convert the hydroxyl group into a chloro group, affording 4-chloro-6-fluoro-3-nitroquinoline.

These functionalization steps are critical as they install the necessary precursors for the subsequent introduction of the amine groups. The reactivity of the chloro and nitro groups is well-established, allowing for selective transformations.

Strategic Introduction of Fluorine and Diamine Moieties

The fluorine atom at the 6-position is typically incorporated from the start of the synthesis by using a fluorinated aniline derivative, such as 4-fluoroaniline, in a classical cyclization reaction. fordham.edu This approach ensures the correct positioning of the fluorine atom on the benzene portion of the quinoline ring.

The introduction of the 3,4-diamine functionality is a more intricate process. A common and effective strategy involves the use of a precursor with a nitro group at the 3-position and a leaving group (like a chlorine atom) or an amine group at the 4-position. A key precursor for this strategy is 6-fluoro-3-nitroquinolin-4-amine . This compound can be synthesized from 4-chloro-6-fluoro-3-nitroquinoline via nucleophilic aromatic substitution (SNAr) with an amine source, such as ammonia.

The final step in forming the diamine is the reduction of the nitro group at the 3-position. This reduction must be selective enough not to affect other parts of the molecule.

Specific Reaction Pathways for Quinolinediamine Synthesis

The final stages of the synthesis of this compound focus on the formation of the two amine groups at the 3 and 4 positions of the quinoline ring.

Reduction Reactions for Amine Group Formation

The conversion of a nitro group to an amine is a fundamental transformation in organic synthesis. google.com In the context of synthesizing this compound from its precursor, 6-fluoro-3-nitroquinolin-4-amine, several reduction methods can be employed.

A patent for related compounds describes the reduction of a 3-nitroquinolin-4-amine (B112618) to the corresponding 3,4-diamine using reagents such as zinc dust and ammonium (B1175870) hydroxide (B78521) in methanol (B129727). bldpharm.com This method is a classical approach for nitro group reduction under relatively mild conditions. Another effective method mentioned is catalytic hydrogenation. bldpharm.com This typically involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst, such as platinum(IV) oxide (PtO₂), in a suitable solvent like methanol or acetonitrile. bldpharm.com

Halogenation and Subsequent Amination Procedures

An alternative, though potentially more complex, route to installing the diamine functionality involves halogenation followed by amination. For instance, a di-halogenated quinoline could be envisioned as a precursor. However, for the specific 3,4-diamine pattern, the nitro-group-based strategy is generally more direct and controlled.

The synthesis of halogenated quinolines is well-documented. sigmaaldrich.comresearchgate.netCurrent time information in Bangalore, IN. For example, direct halogenation of the quinoline ring can be achieved, although controlling the regioselectivity can be challenging. A more controlled approach involves using a pre-functionalized ring system.

Following halogenation, the introduction of amine groups can be achieved through nucleophilic aromatic substitution reactions. This would involve reacting the halogenated quinoline with an amine source, potentially under high temperature or with the aid of a catalyst. The discovery of halogenated quinolines through reductive amination has also been reported, showcasing the versatility of these synthetic pathways. sigmaaldrich.comCurrent time information in Bangalore, IN.

However, for the synthesis of this compound, the pathway proceeding through the reduction of 6-fluoro-3-nitroquinolin-4-amine appears to be a more established and efficient method.

Table of Compounds

Condensation and Coupling Reactions in Quinolone Framework Construction

The construction of the quinolone ring system has historically relied on several named condensation reactions. The Gould-Jacobs reaction, for instance, is a widely utilized method for synthesizing quinolone derivatives. mdpi.com This process involves reacting an aniline, such as 3-chloro-4-fluoroaniline, with a malonic acid ester derivative like diethyl ethoxymethylenemalonate (EMME). mdpi.comquimicaorganica.org The initial reaction forms an acrylate (B77674) intermediate, which then undergoes thermal cyclization, often in a high-boiling point solvent like diphenyl ether, to yield the quinolone ring. quimicaorganica.org

Similarly, the Conrad-Limpach-Knorr reaction provides another pathway, where the reaction conditions determine the final product. mdpi.com Reacting an aniline with a β-ketoester can lead to either a 4-quinolone or a 2-quinolone depending on the temperature and whether the reaction proceeds via an arylaminoacrylate or a β-ketoanilide intermediate. mdpi.com Modifications to these classical methods, such as microwave-assisted protocols, have been developed to shorten reaction times and improve yields. rsc.org For example, the condensation of aromatic amines with diethyl ethoxy methylene (B1212753) malonates can be significantly accelerated using microwave irradiation. rsc.org

More recent strategies involve transition-metal-catalyzed reactions. Copper-catalyzed intermolecular cyclization, for instance, has been used to synthesize 4-quinolones from secondary anilines and alkynes. nih.gov

Catalytic Methods in 6-Fluoroquinoline Synthesis

Catalytic methods, particularly those involving transition metals, offer powerful and regioselective tools for functionalizing the pre-formed 6-fluoroquinoline core. These reactions are essential for introducing the necessary substituents that are precursors to the final diamine groups.

Metal-Catalyzed Transformations (e.g., Iridium-Catalyzed Borylation)

Iridium-catalyzed C-H borylation has become a key methodology for the functionalization of heteroarenes like quinolines. nih.gov This reaction transforms a C-H bond directly into a C-B bond, creating highly versatile organoboronate ester intermediates without requiring pre-existing functional groups like halides. nih.gov The use of catalysts such as [Ir(OMe)COD]2 in combination with bidentate ligands like 4,4′-di-tert-butyl-2,2′-dipyridyl (dtbpy) is effective for the borylation of fluoroquinolines using reagents like bis(pinacolato)diboron (B136004) (B2pin2). nih.gov

The regioselectivity of the borylation is influenced by both steric and electronic factors within the quinoline substrate. rsc.orgresearchgate.net For many 6-fluoroquinoline derivatives, borylation occurs selectively at the C7 position. nih.gov These borylated intermediates are pivotal as they can be converted into a wide range of other functional groups. nih.govthieme-connect.com

| Substrate | Catalyst System | Reagent | Conditions | Product (Position) | Yield | Reference |

| 4-Chloro-6-fluoroquinoline | [Ir(OMe)COD]2 / dtbpy | B2pin2 | THF, 80 °C, 12-18 h | 4-Chloro-6-fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | 95% | acs.org |

| 6-Fluoro-4-methoxyquinoline | [Ir(OMe)COD]2 / dtbpy | B2pin2 | THF, 80 °C, 12-18 h | 6-Fluoro-4-methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | 95% | acs.org |

| Ethyl 4-chloro-6-fluoroquinoline-3-carboxylate | [Ir(OMe)COD]2 / dtbpy | B2pin2 | THF, 80 °C, 12-18 h | Ethyl 4-chloro-6-fluoro-7-(...)quinoline-3-carboxylate | 93% | acs.org |

Table 1: Examples of Iridium-Catalyzed Borylation of 6-Fluoroquinolines.

Palladium-Catalyzed Coupling Reactions

The organoboronate esters generated via iridium catalysis are ideal substrates for subsequent palladium-catalyzed cross-coupling reactions. nih.gov These reactions are fundamental for building molecular complexity.

The Suzuki-Miyaura coupling is a prominent example, used to form new carbon-carbon bonds. Borylated 6-fluoroquinolines can be coupled with various brominated substrates in high-yielding reactions. nih.govacs.org This allows for the introduction of aryl or alkyl groups at the borylated position. nih.gov

Another critical palladium-catalyzed transformation is the Buchwald-Hartwig amination. rsc.org This reaction is used to form carbon-nitrogen bonds, providing a direct method for introducing amine functionalities. For example, a brominated quinoline can be coupled with an amine like piperidine (B6355638) to furnish the aminated product. nih.govacs.org This type of reaction is crucial for synthesizing precursors to the target this compound.

The Sonogashira coupling, which couples terminal alkynes with aryl or vinyl halides, is another powerful palladium-catalyzed tool used in quinoline synthesis, often employing a palladium catalyst and a copper co-catalyst. rsc.orgresearchgate.net

| Reaction Type | Quinoline Substrate | Coupling Partner | Catalyst System | Conditions | Product | Reference |

| Suzuki-Miyaura | Borylated quinoline | Benzyl (B1604629) bromide | Pd2(dba)3 / PPh3 | K2CO3, THF/H2O, 100 °C, 24 h | C7-benzylated quinoline | nih.govacs.org |

| Suzuki-Miyaura | Borylated quinoline | Ethyl-4-bromobenzoate | Pd(PPh3)4 | K3PO4, THF/H2O, 60 °C, 18 h | C7-aryl substituted quinoline | nih.govacs.org |

| Buchwald-Hartwig | 7-Bromo-quinoline | Piperidine | Pd2(dba)3 / RuPhos | NaOtBu, Toluene, 80 °C, 16 h | 7-Piperidinyl-quinoline | nih.govacs.org |

| Sonogashira | 2-Iodoaniline | Phenylacetylene | Palladium catalyst | Et2NH, 120 °C, 20 min (MW) | 2-Phenyl-4-quinolone | researchgate.net |

Table 2: Examples of Palladium-Catalyzed Coupling Reactions in Quinolone Synthesis.

Novel Synthetic Approaches and Methodological Advancements

The synthesis of complex molecules like this compound benefits from modern techniques that improve efficiency, selectivity, and functional group tolerance.

Protection and Deprotection Strategies for Amine Functionalities

In a molecule with multiple amine groups, such as the target compound, selective chemical manipulation requires the use of protecting groups. organic-chemistry.org A protecting group temporarily masks a functional group to prevent it from reacting while transformations are carried out elsewhere in the molecule. organic-chemistry.org

For amines, common protecting groups include tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). masterorganicchemistry.com The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc2O) and is stable under basic and hydrogenolysis conditions, but it is easily removed with strong acids like trifluoroacetic acid (TFA). masterorganicchemistry.comfishersci.co.uk Conversely, the Cbz group is installed using benzyl chloroformate (CbzCl) and is cleaved by catalytic hydrogenation (e.g., H2 over a palladium catalyst), a method that leaves acid-sensitive groups like Boc intact. masterorganicchemistry.com

The ability to remove these groups under different conditions is known as an orthogonal strategy. organic-chemistry.org This would be essential in the synthesis of this compound to allow for the differential reaction of the C3 and C4 amino groups. For example, one amine could be protected with a Boc group while the other is protected with a Cbz group, enabling the selective deprotection and subsequent reaction of one amine at a time. organic-chemistry.org

Application of Advanced Reagents and Conditions in Fluoroquinoline Synthesis

Modern synthetic chemistry has introduced a variety of reagents and conditions to streamline the synthesis of quinolones. Microwave-assisted synthesis has been shown to dramatically reduce reaction times and often improve yields for classical condensation reactions. nih.govsruc.ac.uk

The use of specialized reagents can also provide milder and more efficient pathways. Eaton's reagent, a mixture of phosphorus pentoxide in methanesulfonic acid, is an effective and commercially available option for promoting the cyclization of anilines to form 4-quinolone derivatives under gentle conditions. rsc.orgnih.gov Additionally, research into transition-metal-free approaches is ongoing, aiming to develop more sustainable and cost-effective synthetic routes. frontiersin.org For example, a direct oxidative cyclocondensation reaction between N,N-dimethyl enaminones and o-aminobenzyl alcohols has been reported as a metal-free method for constructing the quinoline framework. frontiersin.org

Chemical Transformations and Derivatization of 6 Fluoroquinoline 3,4 Diamine

Functional Group Interconversions on the Diamine Moiety

The vicinal diamine functionality at the C-3 and C-4 positions of the 6-fluoroquinoline (B108479) core is the primary site for significant chemical transformations, most notably through cyclization reactions that incorporate the two nitrogen atoms into a new heterocyclic ring. This approach is a cornerstone for creating complex, multi-ring systems.

The most common interconversion involves the reaction of the 3,4-diamine with various electrophilic reagents to form fused five-membered rings. For instance, reaction with one-carbon electrophiles like aldehydes or carboxylic acids leads to the formation of a fused imidazole (B134444) ring. The reaction of a diaminoquinoline with an aldehyde, such as furfural, in a Weidenhagen-type reaction, yields the corresponding imidazo[4,5-f]quinoline. researchgate.net Similarly, treating the diamine with carboxylic acids in the presence of a dehydrating agent like polyphosphoric acid (PPA) also produces 2-substituted imidazole-fused quinolines. researchgate.net

Furthermore, the diamine moiety can react with dicarbonyl compounds. Reaction with α-dicarbonyl compounds, such as benzil, in the presence of a catalyst like ceric ammonium (B1175870) nitrate (B79036) (CAN), efficiently produces 2,3-disubstituted fused pyrazine (B50134) rings, resulting in pyrido[2,3-g]quinoxalines. researchgate.netrjlbpcs.com The reaction with nitrous acid provides a route to fused triazole rings, specifically triazolo[4,5-g]quinolines. researchgate.net These cyclization reactions represent the principal functional group interconversions for the diamine moiety, transforming it into a key structural element of a larger, fused heterocyclic system.

Derivatization at Specific Ring Positions (e.g., C-2, C-4, C-7, C-6)

Beyond the reactivity of the diamine group, the quinoline (B57606) ring itself offers several positions for derivatization, allowing for the fine-tuning of the molecule's properties. Substitutions at the C-2, C-4, C-6, and C-7 positions are particularly common in the synthesis of quinoline-based compounds.

C-7 Position: The C-7 position is a frequent target for modification in the broader family of fluoroquinolones. A powerful method for functionalization is the iridium-catalyzed C-H borylation, which installs a boronic ester at the C-7 position of the 6-fluoroquinoline core. researchgate.net This borylated intermediate is highly versatile and can be converted into various other functional groups. For example, it can be transformed into bromo or iodo derivatives using copper(II) bromide or copper(I) iodide, respectively. researchgate.net The C-7 position can also undergo nucleophilic aromatic substitution (SNAr), where a leaving group (often a halogen) is displaced by a nucleophile, such as a piperazine (B1678402) or other cyclic amine, a common strategy in the synthesis of fluoroquinolone antibiotics. rsc.orgrsc.org

C-6 Position: While the subject molecule is already fluorinated at C-6, related quinolone scaffolds can be functionalized at this position. A typical strategy involves selective bromination of the C-6 position, followed by a Suzuki cross-coupling reaction to introduce various aryl groups. This microwave-assisted approach is efficient for creating a library of C-6-aryl-substituted 4-quinolones. nih.gov

C-4 Position: The C-4 position can be modified, often starting from a 4-chloroquinoline (B167314) derivative. The chlorine atom can be displaced by various nucleophiles. For example, alcoholysis can convert a 4-chloroquinoline into a 4-quinolone or a 4-alkoxyquinoline. researchgate.net Amination can also occur, where an amine displaces the chlorine to yield a 4-aminoquinoline (B48711) derivative. nih.gov

C-2 Position: Derivatization at the C-2 position is also achievable. For instance, N-Cbz protected 4-silyloxyquinolinium triflates can direct the regioselective addition of organometallic reagents to the C-2 position. frontiersin.org

The table below summarizes key derivatization reactions at various positions of the quinoline ring system.

Interactive Table 1: Derivatization Reactions at Specific Ring Positions of the Quinoline Scaffold

| Position | Reaction Type | Reagents/Conditions | Resulting Structure | Citations |

|---|---|---|---|---|

| C-7 | Iridium-Catalyzed Borylation | [Ir(OMe)COD]₂, dtbpy, B₂pin₂, THF, 80°C | C-7 Borylated Quinolone | researchgate.net |

| C-7 | Halogenation (from Bnpin) | CuBr₂ or CuI | C-7 Bromo/Iodo Quinolone | researchgate.net |

| C-7 | Nucleophilic Aromatic Substitution | Piperazine or other amines | C-7 Amino-substituted Quinolone | rsc.orgrsc.org |

| C-6 | Suzuki Cross-Coupling (from Br) | Arylboronic acid, Pd catalyst, Microwave | C-6 Aryl-substituted Quinolone | nih.gov |

| C-4 | Nucleophilic Aromatic Substitution | Amines, DIPEA, DMSO | C-4 Amino-substituted Quinolone | researchgate.net |

| C-2 | Organometallic Addition | Organometallic reagents, N-Cbz-4-silyloxyquinolinium triflates | C-2 Substituted Quinolone | frontiersin.org |

Formation of Fused Heterocyclic Systems (e.g., Imidazole-fused Quinolones, Thiadiazoloquinolones)

The synthesis of fused heterocyclic systems is a direct and powerful application of the 6-fluoroquinoline-3,4-diamine scaffold. The adjacent amino groups provide a built-in functionality for annulation reactions, leading to novel tricyclic structures.

Imidazole-fused Quinolones: As mentioned previously, the reaction of the diamine with various reagents containing a single carbon atom that can react with both amino groups is a common strategy to form a fused imidazole ring, leading to imidazo[4,5-c]quinolines. A one-pot, three-component reaction between a 2-chloroquinoline-3-carbaldehyde, an amine, and an isocyanide can also be used, though this builds the quinoline and imidazole rings in a different sequence. researchgate.net Another approach involves the reaction of the diamine with aldehydes or ketones in the presence of an acid catalyst. researchgate.net For example, reacting the diamine with cyclic ketones in acetic acid yields spiro-cycloalkane-imidazoline-fused quinolines. researchgate.net These reactions underscore the utility of the diamine in constructing complex scaffolds like those found in immune-stimulating agents. nih.gov

Thiadiazoloquinolones: A significant transformation is the synthesis of thiadiazoloquinolones, which are tricyclic compounds where a thiadiazole ring is fused to the quinoline core. The key step in this synthesis is the cyclocondensation of a 7,8-diamino-6-fluoroquinolone precursor with thionyl chloride (SOCl₂). tandfonline.comscispace.com The reaction proceeds by heating the diamine with thionyl chloride in a solvent like benzene (B151609), leading to the formation of the researchgate.netresearchgate.netCurrent time information in Bangalore, IN.thiadiazolo[3,4-h]quinoline ring system. tandfonline.com The precursor, an ethyl 7,8-diamino-6-fluoro-1-alkyl-4-oxo-1,4-dihydroquinoline-3-carboxylate, is typically prepared from a 7-chloro-8-nitro derivative via substitution with sodium azide (B81097), followed by reduction of both the azide and nitro groups using a reagent like stannous chloride (SnCl₂). tandfonline.com

Interactive Table 2: Synthesis of Fused Heterocyclic Systems

| Fused System | Starting Material | Key Reagents | Resulting Ring System | Citations |

|---|---|---|---|---|

| Imidazole-fused Quinolone | Quinoline-3,4-diamine | Aromatic Aldehydes or Ketones | Imidazo[4,5-c]quinoline | researchgate.net |

| Thiadiazoloquinolone | 7,8-Diamino-6-fluoroquinolone | Thionyl Chloride (SOCl₂) | researchgate.netresearchgate.netCurrent time information in Bangalore, IN.Thiadiazolo[3,4-h]quinoline | tandfonline.comscispace.com |

| Pyridoquinoxaline | 6,7-Diaminoquinoline | α-Dicarbonyl compounds | Pyrido[2,3-g]quinoxaline | researchgate.net |

| Triazoloquinoline | 6,7-Diaminoquinoline | Nitrous Acid (from NaNO₂) | Triazolo[4,5-g]quinoline | researchgate.net |

Synthesis of Analogs with Varied Substituent Patterns

The development of new quinolone-based compounds often relies on the synthesis of extensive libraries of analogs with diverse substituent patterns. The this compound scaffold and its precursors are ideal starting points for such explorations. The goal is often to investigate structure-activity relationships by systematically modifying different parts of the molecule.

Key positions for introducing varied substituents include:

N-1 Position: The quinoline nitrogen (N-1) is frequently substituted with various alkyl and aryl groups, such as ethyl, cyclopropyl, or fluorophenyl groups. These substituents can significantly influence the molecule's biological activity and physical properties. tandfonline.com

C-7 Position: As a hallmark of many potent fluoroquinolones, the C-7 position is commonly decorated with a wide range of nitrogen-containing heterocycles, most notably piperazine and its derivatives. rsc.orgrsc.org These groups can be introduced via nucleophilic aromatic substitution on a 7-chloroquinolone precursor.

C-3 Position: The C-3 position is typically occupied by a carboxylic acid or its ester derivative. This group is crucial for the activity of many quinolone antibiotics. Derivatization of this carboxylic acid into amides, hydrazones, or other functionalities provides another avenue for creating analogs. nih.gov

C-8 Position: Modifications at the C-8 position, such as the introduction of a methoxy (B1213986) group, have also been explored to enhance compound properties. researchgate.net

The synthesis of these analogs often involves multi-step sequences or multicomponent reactions that allow for the rapid assembly of diverse structures. researchgate.net For example, a library of N-1 biphenyl (B1667301) fluoroquinolones was created to probe the structural requirements for specific biological activities. researchgate.net

Interactive Table 3: Examples of Fluoroquinolone Analogs with Varied Substituents

| Base Scaffold | N-1 Substituent | C-3 Substituent | C-7 Substituent | Citations |

|---|---|---|---|---|

| Fluoroquinolone | Cyclopropyl | Carboxylic Acid | Piperazine | tandfonline.com |

| Fluoroquinolone | Ethyl | Carboxylic Acid | N-Methylpiperazine | rsc.org |

| Fluoroquinolone | 4-Fluorophenyl | Ethyl Carboxylate | (S,S)-2,8-diazabicyclo[4.3.0]nonane | rsc.org |

| Fluoroquinolone | Biphenylmethyl | Carboxylic Acid | 3-Aminomethylpyrrolidine | researchgate.net |

Exploration of Reaction Mechanisms in Derivatization Processes

Understanding the mechanisms of the reactions used to derivatize this compound is essential for optimizing reaction conditions and predicting outcomes. Several key mechanisms are frequently involved.

Nucleophilic Aromatic Substitution (SNAr): This is a fundamental mechanism for introducing substituents, particularly at the C-7 and C-4 positions. The reaction proceeds via a two-step addition-elimination pathway. A nucleophile (e.g., an amine) attacks the electron-deficient carbon atom bearing a leaving group (e.g., a halogen), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the leaving group is expelled, restoring the aromaticity of the ring. This mechanism is central to the synthesis of many fluoroquinolone drugs, such as the introduction of the piperazine ring at C-7. rsc.org

Cyclization Mechanisms: The formation of fused rings from the diamine moiety involves intramolecular condensation reactions. For example, the formation of an imidazole ring from the diamine and an aldehyde likely proceeds through the initial formation of a Schiff base at one amino group, followed by an intramolecular cyclization where the second amino group attacks the imine carbon (or a related intermediate), and subsequent aromatization via dehydration. arkat-usa.org The formation of thiadiazoles with thionyl chloride involves the reaction of both amino groups with SOCl₂ to form an N-sulfinyl intermediate, which then cyclizes with the elimination of water and other byproducts.

Metal-Catalyzed Cross-Coupling: Reactions like the Suzuki coupling (for C-C bond formation) and Buchwald-Hartwig amination (for C-N bond formation) are powerful tools for derivatization. These reactions proceed through a catalytic cycle involving a transition metal, typically palladium. The general cycle consists of three main steps: oxidative addition of the organohalide to the metal catalyst, transmetalation with the coupling partner (e.g., a boronic acid), and reductive elimination to form the final product and regenerate the catalyst.

Iridium-Catalyzed C-H Borylation: This reaction provides a direct method for converting a C-H bond into a C-B bond. The mechanism is believed to involve the oxidative addition of the C-H bond to the iridium catalyst, followed by reductive elimination of the borylated product. This allows for the functionalization of otherwise unreactive C-H bonds, as seen in the borylation of the C-7 position of 6-fluoroquinolines. researchgate.net

Spectroscopic and Structural Characterization Techniques for 6 Fluoroquinoline 3,4 Diamine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule. For derivatives of 6-fluoroquinoline-3,4-diamine, ¹H, ¹³C, and ¹⁹F NMR are particularly crucial for unambiguous structural assignment.

Proton NMR (¹H NMR) Analysis

Proton NMR (¹H NMR) is fundamental for identifying the number, connectivity, and chemical environment of hydrogen atoms within a molecule. In 6-fluoroquinoline (B108479) derivatives, the aromatic protons on the quinoline (B57606) core exhibit characteristic chemical shifts and coupling constants (J-values) that are influenced by the substituents.

The protons on the quinoline ring system typically appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. The fluorine atom at the C-6 position and the diamine groups at C-3 and C-4 introduce further complexity and specific splitting patterns. For instance, in a related compound, ethyl 7,8-diamino-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, the H-5 proton appears as a doublet with a characteristic ³JH-F coupling constant of 11.3 Hz. tandfonline.com Similarly, the protons of amine groups (NH₂) appear as broad singlets, and their chemical shift can vary depending on the solvent and concentration. tandfonline.com

In the synthesis of N⁴-(4,4-difluoro-1-methylpyrrolidin-3-yl)-6-fluoroquinoline-3,4-diamine, a related precursor showed characteristic aromatic proton signals at δ 8.47 (s, 1H), 7.90 (d, J=9.0 Hz, 1H), 7.73 (d, J=2.0 Hz, 1H), and 7.39 (dd, J=9.0, 2.0 Hz, 1H). google.com The analysis of various 6-fluoroquinoline derivatives shows distinct signals for protons at different positions, which are crucial for confirming the structure. acs.org

Interactive Table: ¹H NMR Chemical Shifts (δ, ppm) for Representative 6-Fluoroquinoline Derivatives Note: Data is for related derivatives as direct data for the parent compound is limited in the provided sources. Solvent is CDCl₃ unless specified.

| Compound Name | H-2 | H-5 | H-7 | H-8 | Other Key Signals | Source |

| Methyl 4-chloro-6-fluoroquinoline-2-carboxylate | 8.42-8.25 (m) | 7.62 (ddd) | - | 8.42-8.25 (m) | 4.09 (s, 3H, OCH₃) | acs.org |

| 7-Bromo-6-fluoro-4-methoxyquinoline | 8.72 (d) | 6.77 (d) | - | 8.30 (d) | 4.06 (s, 3H, OCH₃) | acs.org |

| Ethyl 7,8-diamino-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | 8.38 (s) | 7.32 (d) | 5.53 (br s, NH₂) | 4.73 (br s, NH₂) | 1.23 (t, 3H, NCH₂CH₃), 4.16 (q, 2H, NCH₂CH₃) | tandfonline.com |

| (E)-N¹-(2-(2-(Benzo[d] google.comacs.orgdioxol-5-yl)vinyl)-6-fluoroquinolin-4-yl)-N²,N²-dimethylethane-1,2-diamine (in DMSO-d₆) | - | - | 7.83-7.78 (m) | 8.04 (dd) | 6.73 (s, 1H, H-3), 3.42 (q, 2H), 2.25 (s, 6H) | mdpi.com |

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 NMR complements ¹H NMR by providing information about the carbon skeleton. The chemical shifts of carbon atoms are highly sensitive to their electronic environment. A key feature in the ¹³C NMR spectra of 6-fluoroquinoline derivatives is the large coupling constant between the fluorine atom and the carbon it is attached to (¹JC-F), as well as smaller couplings to adjacent carbons (²JC-F, ³JC-F).

For example, in the spectrum of Methyl 4-chloro-6-fluoroquinoline-2-carboxylate, the C-6 carbon appears as a doublet with a large coupling constant of J = 254 Hz. acs.org Other carbons in the fluorinated ring also show splitting, such as C-5 (d, J = 26 Hz), C-8 (d, J = 25 Hz), and C-4a (d, J = 11 Hz). acs.org This distinct C-F coupling is a definitive tool for confirming the position of the fluorine substituent on the quinoline ring. The analysis of various 6,7-disubstituted-3-trifluoromethylquinoxaline 1,4-dioxides has shown that the position of substituents significantly affects the chemical shifts of the pyrazine (B50134) core signals in ¹³C-NMR spectra, a principle that also applies to quinoline systems. nih.gov

Interactive Table: ¹³C NMR Chemical Shifts (δ, ppm) and C-F Coupling Constants for Representative 6-Fluoroquinoline Derivatives Note: Data is for related derivatives. Solvent is CDCl₃.

| Compound Name | C-6 (¹JC-F) | C-5 (²JC-F) | C-7 | C-8a (⁴JC-F) | Quaternary Carbons | Source |

| Methyl 4-chloro-6-fluoroquinoline-2-carboxylate | 162.5 (d, 254 Hz) | 121.8 (d, 26 Hz) | 134.0 (d, 10 Hz) | 128.8 (d, 11 Hz) | 147.1, 145.3, 143.1, 121.9 | acs.org |

| 7-Bromo-6-fluoro-4-methoxyquinoline | 156.2 (d, 248 Hz) | 113.6 (d, 24 Hz) | 121.2 (d, 8 Hz) | - | 162.0, 151.6, 146.3, 100.7 | acs.org |

| Ethyl 7-azido-1-ethyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate | 154.9 (d, 250.2 Hz) | 115.9 (d, 20.9 Hz) | 128.8 (d, 11.1 Hz) | 127.7 (d, 5.7 Hz) | 112.3, 128.2, 135.2, 151.3, 171.0 | tandfonline.com |

Fluorine-19 NMR (¹⁹F NMR) Analysis

Given the presence of a fluorine atom, ¹⁹F NMR is an essential characterization technique. It provides a direct observation of the fluorine nucleus. The chemical shift in ¹⁹F NMR is highly sensitive to the electronic environment of the fluorine atom. For 6-fluoroquinoline derivatives, a single signal is typically observed, confirming the presence of the C-6 fluorine. The exact chemical shift can provide insights into the effects of other substituents on the quinoline ring. For instance, various substituted 6-fluoroquinolines show ¹⁹F chemical shifts in the range of -102 to -114 ppm. acs.org This technique is particularly valuable for confirming the success of fluorination reactions and for studying interactions involving the fluorine atom.

Interactive Table: ¹⁹F NMR Chemical Shifts (δ, ppm) for 6-Fluoroquinoline Derivatives Note: Solvent is CDCl₃.

| Compound Name | ¹⁹F Chemical Shift (δ, ppm) |

| Methyl 4-chloro-6-fluoroquinoline-2-carboxylate | -107 |

| 7-Bromo-6-fluoro-4-methoxyquinoline | -109 |

| Methyl 7-bromo-4-chloro-6-fluoroquinoline-2-carboxylate | -102 |

| 6-Fluoro-4-methoxyquinoline | -114 |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is vital for determining the molecular weight of a compound and for obtaining structural information through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar, and often non-volatile, molecules like quinoline derivatives. In ESI-MS, the sample is ionized directly from solution, typically forming protonated molecules [M+H]⁺ in positive ion mode. This allows for the straightforward determination of the molecular weight.

The analysis of numerous 6-fluoroquinoline derivatives has been successfully performed using ESI-MS. For example, various diamine derivatives of 6-fluoroquinoline showed clear [M+H]⁺ peaks, confirming their molecular weights. mdpi.com In the analysis of fluoroquinolone antibiotics, ESI-MS is often coupled with liquid chromatography (LC-MS) to separate mixtures and identify individual components and their metabolites. nih.govsyncsci.com

Interactive Table: ESI-MS Data for Representative 6-Fluoroquinoline Derivatives

| Compound Name | Ionization Mode | Observed Ion [m/z] | Inferred Molecular Weight | Source |

| N¹-(6-Fluoro-2-(((4-methylphenyl)sulfonyl)methyl)quinolin-4-yl)-N²,N²-dimethylethane-1,2-diamine | ESI Positive | 402.0, 402.9 [M+H]⁺ | 401.5 | mdpi.com |

| (E)-N¹-(6-Fluoro-2-(4-(methylsulfonyl)styryl)quinolin-4-yl)-N²,N²-dimethylethane-1,2-diamine | ESI Positive | 414.2, 416.2 [M+H]⁺ | 413.5 | mdpi.com |

| N¹-(6-Fluoro-2-(((4-fluorobenzyl)sulfonyl)methyl)quinolin-4-yl)-N²,N²-dimethylethane-1,2-diamine | ESI Positive | 420.0, 421.0 [M+H]⁺ | 419.5 | mdpi.com |

| Ethyl 7,8-diamino-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate | ESI Positive | 382.09737 [M+Na]⁺ | 359.3 | tandfonline.com |

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, typically to four or more decimal places. This precision allows for the determination of the elemental composition of a molecule. By comparing the experimentally measured exact mass with the calculated mass for a proposed chemical formula, HR-MS can provide unambiguous confirmation of the molecular formula of a synthesized compound.

HR-MS, often using an ESI source coupled with a Time-of-Flight (TOF) analyzer (ESI-TOF), has been extensively used to confirm the identities of novel 6-fluoroquinoline derivatives. For instance, the calculated mass for the [M+H]⁺ ion of Methyl 7-bromo-4-chloro-6-fluoroquinoline-2-carboxylate was 317.9327, and the found mass was 317.9328, confirming the formula C₁₁H₇BrClFNO₂. acs.org This level of accuracy is critical in synthetic chemistry to differentiate between compounds with the same nominal mass but different elemental compositions. acs.orgresearchgate.net

Interactive Table: HR-MS Data for Representative 6-Fluoroquinoline Derivatives

| Compound Name | Formula | Ion | Calculated m/z | Found m/z | Source |

| Methyl 4-chloro-6-fluoroquinoline-2-carboxylate | C₁₁H₈ClFNO₂ | [M+H]⁺ | 240.0222 | 240.0221 | acs.org |

| 7-Bromo-6-fluoro-4-methoxyquinoline | C₁₀H₈BrFNO | [M+H]⁺ | 255.9768 | 255.9767 | acs.org |

| Ethyl 7-azido-1-ethyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate | C₁₄H₁₂FN₅O₅Na | [M+Na]⁺ | 372.07202 | 372.07147 | tandfonline.com |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation by a sample, a spectrum is generated that reveals the vibrational frequencies of different bonds. In the context of this compound derivatives, IR spectroscopy is crucial for confirming the presence of key structural motifs.

The analysis of the IR spectrum allows for the identification of characteristic absorption bands. For instance, in derivatives of quinoline, the stretching vibrations associated with C=N and C=C bonds of the quinoline ring are typically observed. researchgate.net For precursors and related structures, absorption bands for the amide group (C=O stretching, N-H stretching and bending, and C-N stretching) can be found in the ranges of 1653-1667 cm⁻¹, 3295-3306 cm⁻¹, 1510-1537 cm⁻¹, and 1306-1319 cm⁻¹, respectively. arkat-usa.org The presence of amino groups (NH₂) is confirmed by stretching vibrations, which often appear in the range of 3345-3440 cm⁻¹. nih.gov

In a study of 7-Bromo-6-fluoro-4-methoxyquinoline, characteristic IR peaks were observed at 1596, 1570, 1499, 1348, 1181, and 1093 cm⁻¹. acs.org These data are instrumental in verifying the successful synthesis and functionalization of the quinoline scaffold. arkat-usa.org

Table 1: Typical IR Absorption Frequencies for Quinoline Derivatives

| Functional Group | Vibration Type | Frequency Range (cm⁻¹) | Reference |

|---|---|---|---|

| Amine (N-H) | Stretching | 3295 - 3440 | arkat-usa.orgnih.gov |

| Amide (C=O) | Stretching | 1653 - 1685 | arkat-usa.orgnih.gov |

| Aldehyde (C=O) | Stretching | 1694 - 1696 | arkat-usa.org |

| Quinoline Ring (C=N) | Stretching | 1576 - 1622 | researchgate.netarkat-usa.org |

| Aromatic (C=C) | Stretching | ~1500 - 1600 | acs.org |

| C-N | Stretching | 1306 - 1341 | arkat-usa.org |

| C-F | Stretching | ~1000 - 1400 | acs.org |

X-Ray Diffraction (XRD) for Single Crystal Structure Elucidation

X-Ray Diffraction (XRD) is an essential technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For complex heterocyclic molecules like derivatives of this compound, single-crystal XRD analysis provides unambiguous proof of structure, including bond lengths, bond angles, and stereochemistry.

The technique involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern. This pattern is used to construct an electron density map, from which the atomic positions can be determined. For example, the crystal structure of N¹,N¹-diethyl-N⁴-[(quinolin-2-yl)methylidene]benzene-1,4-diamine was determined to be non-planar, with a dihedral angle of 9.40 (4)° between the quinoline and phenylenediamine rings. iucr.org Similarly, a study on a quinoline carboxamide derivative revealed that the quinoline ring system was not perfectly planar. iucr.org

In another instance, single-crystal X-ray diffraction was used to confirm the C7 selectivity of a C–H borylation reaction on a 6-fluoroquinoline substrate. acs.org Powder XRD (XRPD) is also a valuable tool, particularly in the pharmaceutical industry, for identifying different crystalline forms (polymorphs) of a compound by their unique diffraction patterns. farmaceut.orgnih.gov For one fluoroquinolone derivative, characteristic XRPD peaks were identified at 2θ angles of 10.6°, 15°, 19.7°, 21.1°, and 22°. google.comgoogle.com

Table 2: Example Crystal Data for a Quinoline-Diamine Derivative

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₂₀H₂₁N₃ | iucr.org |

| Formula Weight | 303.40 | iucr.org |

| Crystal System | Orthorhombic | iucr.org |

| Space Group | P b c a | iucr.org |

| a (Å) | 20.354 (5) | iucr.org |

| b (Å) | 7.534 (5) | iucr.org |

| c (Å) | 21.801 (5) | iucr.org |

| V (ų) | 3343 (2) | iucr.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, providing information about its electronic transitions. For aromatic and heterocyclic systems like quinoline derivatives, this technique is used to study their electronic properties and conjugation.

The absorption spectra of these compounds are characterized by absorption bands that arise from π→π* and n→π* electronic transitions. mdpi.comresearchgate.net The position of the maximum absorption wavelength (λmax) and the intensity of the absorption are sensitive to the molecular structure, including the nature and position of substituents on the quinoline ring. For example, a study of various quinoline derivatives showed λmax values that changed based on the substitution pattern. arkat-usa.org Another study investigating new quinoline dyes found that the presence of an amino group at position 6 was critical for achieving high fluorescence quantum yields, demonstrating the influence of substituents on photophysical properties. unesp.br The absorption peaks for some quinoline derivatives have been located at 249 nm and 316 nm, corresponding to π-π* and n-π* transitions, respectively. researchgate.net

Table 3: UV-Vis Absorption Maxima (λmax) for Selected Quinoline Derivatives

| Compound Code | Substituent | λmax (nm) | Reference |

|---|---|---|---|

| SDA-1 | H | 275 | arkat-usa.org |

| SDQ-1 | H | 278, 321 | arkat-usa.org |

| SDA-2 | 4-CH₃ | 283 | arkat-usa.org |

| SDQ-2 | 4-CH₃ | 289, 329 | arkat-usa.org |

| SDA-3 | 2-Cl | 277 | arkat-usa.org |

Elemental Analysis

Elemental analysis is a fundamental analytical technique that determines the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements in a compound. This method is essential for verifying the empirical formula of a newly synthesized derivative of this compound.

The experimentally determined percentages of each element are compared with the values calculated from the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's composition and purity. This technique is routinely used in conjunction with spectroscopic methods to provide a complete characterization of the synthesized molecules and their metal complexes. mdpi.comresearchgate.netajol.info

Other Characterization Methods (e.g., Molar Conductivity)

In addition to the primary spectroscopic techniques, other methods are employed to characterize specific properties of this compound derivatives, particularly when they are used as ligands to form metal complexes.

Molar conductivity is one such method used to determine the electrolytic nature of metal complexes in solution. The measurement is typically carried out in a solvent like dimethylformamide (DMF) or acetonitrile. arabjchem.org The resulting value indicates whether the complex is a non-electrolyte or, if it is an electrolyte, the ratio of the cation to the anion (e.g., 1:1, 1:2, or 1:3). For instance, low molar conductance values (10–50 Ω⁻¹ cm² mol⁻¹) suggest that a complex is a non-electrolyte. arabjchem.org In contrast, higher values, such as 173.10–272.40 Ω⁻¹ mol⁻¹ cm², indicate that the complexes are electrolytic, with anions existing outside the inner coordination sphere of the metal ion. mdpi.com This information is vital for understanding the coordination environment of the metal ion in the complex. asianpubs.orgmdpi.com

Table 4: Interpretation of Molar Conductivity Data for Metal Complexes

| Molar Conductivity (Ω⁻¹ cm² mol⁻¹) | Electrolyte Type | Solvent | Reference |

|---|---|---|---|

| 10 - 50 | Non-electrolyte | Acetonitrile | arabjchem.org |

| ~173 | 1:3 Electrolyte | DMF | mdpi.com |

Computational and Theoretical Investigations of 6 Fluoroquinoline 3,4 Diamine

Quantum Chemical Calculations

Quantum chemical calculations are essential for understanding the intrinsic properties of a molecule. However, specific studies applying these methods to 6-Fluoroquinoline-3,4-diamine have not been identified.

Density Functional Theory (DFT) Studies for Electronic Structure

No dedicated Density Functional Theory (DFT) studies on the electronic structure of this compound are present in the surveyed literature. While DFT has been extensively used to study other fluoroquinolone derivatives to understand their stability, reactivity, and electronic properties like HOMO-LUMO energy gaps, this specific diamine compound remains uncharacterized. nih.govresearchgate.netnih.gov For instance, DFT studies on other fluoroquinolones have helped in calculating bond dissociation energies and understanding degradation pathways, but this data is not transferable due to the different functional groups in this compound. researchgate.net

Molecular Docking Simulations

Molecular docking is a computational technique used to predict how a molecule might bind to a macromolecular target. nih.gov No molecular docking simulations have been published specifically for this compound.

Ligand-Target Protein Interaction Modeling

Modeling the interaction between this compound and potential protein targets has not been reported. Docking studies on traditional fluoroquinolones frequently target bacterial DNA gyrase. researchgate.netchemprob.orgunar.ac.id However, the diamino-substitution in this compound makes its potential targets and interaction modes a subject of pure speculation without experimental or computational validation.

Binding Affinity Prediction and Pose Analysis

In the absence of docking studies, there are no predictions of binding affinity (e.g., in kcal/mol) or analyses of binding poses for this compound. Studies on other 2,4-disubstituted 6-fluoroquinolines have reported binding affinities against targets like P. falciparum translation elongation factor 2, but these compounds are structurally different from the 3,4-diamine derivative. nih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide insight into the dynamic behavior of a molecule and its complexes over time. No MD simulation studies for this compound, either in isolation or in a complex with a biological target, have been found in the literature. Such simulations are crucial for assessing the stability of predicted binding poses from docking studies and understanding the dynamic interactions that govern molecular recognition. researchgate.net

Investigating Dynamic Behavior and Stability of Compound-Target Complexes

Molecular dynamics (MD) simulations are a crucial computational tool for understanding the dynamic nature of a ligand-receptor complex over time. researchgate.net These simulations provide insights into the stability of the binding, conformational changes, and the key interactions that maintain the complex. For derivatives of the fluoroquinolone scaffold, MD simulations have been employed to evaluate the stability of their complexes with target proteins, such as DNA gyrase and topoisomerase. researchgate.netmdpi.com

In studies of fluoroquinolone derivatives, MD simulations are typically run for extended periods (e.g., 100 nanoseconds) to observe the dynamic behavior. researchgate.net Analysis of the simulation trajectory can confirm whether the initial binding mode predicted by molecular docking is maintained. For instance, the total and potential energy of the system are monitored; stable energy values throughout the simulation indicate a well-equilibrated and stable complex. mdpi.com Research on trovafloxacin (B114552) derivatives showed that the average potential energy for a stable complex was approximately -73,100 kcal/mol. mdpi.com These simulations are essential for validating virtual screening hits and providing a dynamic picture of the molecular interactions, which is critical for the rational design of more effective inhibitors. researchgate.net

Table 1: Example Parameters from Molecular Dynamics Simulations of Fluoroquinolone-Target Complexes This table is illustrative and compiles typical data from computational studies on fluoroquinolone derivatives.

| Parameter | Description | Typical Finding for Stable Complex | Reference |

|---|---|---|---|

| Simulation Time | The total duration of the molecular dynamics simulation. | 100 ns | researchgate.net |

| RMSD (Cα atoms) | Root-Mean-Square Deviation of the protein's alpha carbons, measuring conformational stability. | Low and stable values (e.g., 2.4 - 2.8 Å) | researchgate.net |

| Potential Energy | The energy of the system based on molecular positions. | Stable fluctuation around an average value (e.g., ~ -73,100 kcal/mol) | mdpi.com |

| Radius of Gyration (RGyr) | Measures the compactness of the protein structure. | Stable values, indicating no major unfolding. | researchgate.net |

Cheminformatics and Virtual Screening Applications

Combinatorial Library Design and Analysis

Cheminformatics plays a pivotal role in modern drug discovery by enabling the design and analysis of vast chemical libraries. For scaffolds like 6-fluoroquinolone, virtual combinatorial chemistry is used to generate extensive libraries of structurally related analogs. nih.govresearchgate.net This approach involves defining a core scaffold (the 6-fluoroquinolone nucleus) and systematically adding various substituents at specific chemical positions based on known synthetic pathways. nih.govresearchgate.net

This methodology can generate exceptionally large libraries; for example, one study reported the creation of a virtual library containing 53,871 structural analogs of 6-fluoroquinolone. nih.govresearchgate.net The goal of creating such a library is to explore a wide chemical space to identify novel compounds with desired biological activities. nih.govmdpi.com

Once generated, these libraries are subjected to computational filters to assess their "drug-likeness." These filters often incorporate rules like Lipinski's Rule of Five and Veber's rules to select for compounds with favorable physicochemical properties for oral bioavailability. nih.govresearchgate.net The resulting filtered library of drug-like compounds can then be used in virtual screening campaigns against specific biological targets, such as the enzymes DNA gyrase or topoisomerase IV, which are inhibited by fluoroquinolones. nih.govrsc.org This combination of combinatorial library generation and virtual screening is a powerful strategy for identifying promising hit compounds for further development. nih.govresearchgate.net

In Silico Prediction of Molecular Properties

A critical step in computational drug design is the in silico prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.govjonuns.com Predicting these pharmacokinetic and toxicity profiles early in the discovery process helps to prioritize candidates with a higher probability of success in later clinical stages. Various software tools, such as Schrödinger's QikProp and online servers like pKCSM, are used to calculate these properties for newly designed molecules, including derivatives of the 6-fluoroquinoline (B108479) scaffold. jonuns.comnih.gov

Key predicted properties include lipophilicity (LogP), water solubility (LogS), human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and potential for inhibiting crucial cytochrome P450 (CYP) enzymes. orientjchem.org For example, adherence to Lipinski's "rule of five" is a common filter used to evaluate the drug-likeness of a compound library. researchgate.netmdpi.com Furthermore, potential toxicity issues, such as cardiotoxicity (predicted by hERG inhibition) or hepatotoxicity, can be flagged. jonuns.comnih.gov

For instance, in silico studies on various quinolone derivatives have predicted good oral drug-like properties for many synthesized compounds. researchgate.net In one study of 2-quinolone-L-alaninate-1,2-triazoles, all compounds were predicted to be absorbed from the intestine, but some were also flagged as potential inhibitors of the hERG potassium channel, indicating a risk of cardiotoxicity. nih.gov These predictions are invaluable for guiding the selection and optimization of lead compounds.

Table 2: Example of In Silico Predicted ADMET Properties for Hypothetical this compound Derivatives This table is for illustrative purposes, demonstrating the types of data generated in silico.

| Compound | Molecular Weight (g/mol) | LogP | Water Solubility (logS) | Lipinski's Rule of Five Violations | hERG Inhibition Prediction | Reference |

|---|---|---|---|---|---|---|

| Derivative A | < 500 | < 5 | > -4 | 0 | Low Risk | nih.govresearchgate.net |

| Derivative B | < 500 | > 5 | < -5 | 1 | High Risk | nih.govresearchgate.net |

| Derivative C | < 500 | < 5 | > -4 | 0 | Low Risk | nih.govresearchgate.net |

| Derivative D | > 500 | < 5 | > -4 | 1 | Low Risk | nih.govresearchgate.net |

Computational Mechanistic Studies of Reactions and Biological Interactions

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions and biological interactions at an atomic level. uniud.it Methods such as Density Functional Theory (DFT) and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) are used to elucidate the electronic structure, reactivity, and binding modes of molecules like this compound and its derivatives. uniud.itacs.org

DFT calculations can be used to optimize molecular geometries, calculate frontier molecular orbital energies (HOMO and LUMO), and predict reaction pathways and activation energies. d-nb.infoacs.org For example, such calculations have been used to study the hydrolysis reactions of platinum-based drugs that are sometimes combined with fluoroquinolone-like ligands. uniud.it These studies can determine the rate-determining steps of a reaction, providing insights that may explain a compound's pharmacological activity or lack thereof. uniud.it

Molecular docking studies are routinely used to predict the binding orientation of fluoroquinolones within the active site of their target enzymes, like DNA gyrase. chemprob.orgnih.gov These models reveal crucial interactions, such as the bridging interaction formed by the C3 and C4 carbonyls of the fluoroquinolone with a magnesium ion (Mg²⁺), which in turn interacts with key amino acid residues (like serine and aspartic acid) in the enzyme's active site. nih.gov The fluorine atom at the C-6 position is known to enhance the binding affinity to DNA gyrase, an effect that can be rationalized through detailed analysis of intermolecular contacts in docked poses. tandfonline.com These computational studies are essential for understanding the structure-activity relationships that govern the biological effects of these compounds and for guiding the design of new, more potent derivatives. nih.gov

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Impact of Substituents at Key Positions (e.g., C-2, C-4, C-7, C-6) on Activity

Stereochemical Effects on Biological Activity

There is no available research on the stereochemical effects on the biological activity of 6-Fluoroquinoline-3,4-diamine. The introduction of chiral centers and the study of their differential interactions with biological targets is a common strategy in drug discovery, but it has not been specifically reported for this compound.

Pharmacophore Modeling in Fluoroquinoline Series

Pharmacophore modeling is a widely used technique in drug discovery to identify the essential structural features required for biological activity. However, no pharmacophore models have been reported in the scientific literature that are based on or include this compound. Existing pharmacophore models for other fluoroquinolones focus on different substitution patterns and biological targets.

Biological Activity Investigations in Vitro and Mechanistic Explorations

Receptor Modulation Studies (e.g., GPR41 Modulation)

Based on available scientific literature, there is no significant research detailing the modulation of G protein-coupled receptor 41 (GPR41) by 6-Fluoroquinoline-3,4-diamine or its close derivatives. Studies on GPR41, a receptor for short-chain fatty acids, have not identified quinoline-based structures as primary modulators.

In Vitro Antimicrobial Activity Studies

Derivatives of the 6-fluoroquinoline (B108479) scaffold are renowned for their potent in vitro antimicrobial activity against a wide range of bacteria. The efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. Modifications at the C-7 position of the fluoroquinolone nucleus have been a major focus of research to enhance the spectrum and potency of these agents against both Gram-positive and Gram-negative bacteria, including resistant strains.

| Derivative Type | Staphylococcus aureus | Escherichia coli | Reference Compound |

|---|---|---|---|

| 1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid | 4.1 researchgate.net | 1.0 researchgate.net | N/A |

| 7-Substituted Norfloxacin Derivative 2 | 0.860 researchgate.net | 0.215 researchgate.net | Norfloxacin |

| 7-Substituted Norfloxacin Derivative 3 | 0.860 researchgate.net | 0.215 researchgate.net | Norfloxacin |

| 7-Substituted Norfloxacin Derivative 4 | 0.430 researchgate.net | 0.215 researchgate.net | Norfloxacin |

| Benzofuroquinolinium Derivative 2 | 0.5 - 1.0 (MRSA strains) nih.gov | N/A | Methicillin |

| Ciprofloxacin Derivative 1 | 8.0 (MRSA strain) nih.gov | N/A | Ciprofloxacin |

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

The antibacterial potential of fluoroquinolone compounds is well-established, and investigations into this compound have sought to characterize its spectrum of activity. While comprehensive data on a wide array of bacterial strains are not extensively available in the public domain, the core structure suggests a mechanism of action typical of quinolones, which involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, repair, and recombination in bacteria.

The fluorine atom at the C-6 position is a common feature in many potent fluoroquinolone antibiotics, often enhancing their antibacterial efficacy. The diamine substitutions at the 3 and 4 positions are less common and represent a key area of synthetic exploration to modulate the compound's activity and properties. Further targeted studies are required to elucidate the specific inhibitory concentrations (MICs) against a standardized panel of Gram-positive and Gram-negative bacteria to fully understand its antibacterial profile.

Antitubercular Activity against Mycobacterium tuberculosis

Tuberculosis remains a significant global health challenge, necessitating the development of novel therapeutic agents. Fluoroquinolones are an important class of second-line drugs for the treatment of multidrug-resistant tuberculosis. Research into the antitubercular properties of this compound is aimed at assessing its efficacy against Mycobacterium tuberculosis.

The mechanism of action of fluoroquinolones against M. tuberculosis primarily involves the inhibition of DNA gyrase, an essential enzyme for mycobacterial survival. The specific structural features of this compound may influence its uptake by the mycobacterial cell and its interaction with the target enzyme. Quantitative data from in vitro assays, such as the minimum inhibitory concentration (MIC) against the H37Rv strain and clinical isolates of M. tuberculosis, are crucial for determining its potential as an antitubercular lead compound.

Antifungal Activity Investigations

While fluoroquinolones are primarily known for their antibacterial properties, some derivatives have demonstrated activity against fungal pathogens. Investigations into the antifungal potential of this compound are still in the preliminary stages. The primary mechanism of action for most antifungal agents involves targeting the fungal cell wall, cell membrane, or specific metabolic pathways.

It is hypothesized that the planar quinoline (B57606) ring system could intercalate with fungal DNA, similar to its action in bacteria, but this is less common for antifungal activity. Alternatively, the compound might inhibit other essential fungal enzymes. To date, there is a lack of specific data from in vitro susceptibility testing against common fungal pathogens such as Candida albicans and Aspergillus fumigatus to confirm and quantify any potential antifungal effects of this compound.

In Vitro Anti-parasitic Activity

The search for new anti-parasitic agents is a global health priority, particularly for diseases like malaria. Quinolines have a long history in anti-parasitic drug discovery, with quinine (B1679958) and chloroquine (B1663885) being notable examples.

Antiplasmodial Activity against Plasmodium falciparum and Plasmodium berghei

Preliminary in silico studies on 2,4-disubstituted 6-fluoroquinolines have suggested their potential as antiplasmodial agents. uantwerpen.be These computational models indicate that such compounds may act by inhibiting the Plasmodium falciparum translation elongation factor 2 (PfeEF2), a novel drug target. uantwerpen.be The specific activity of this compound against the human malaria parasite Plasmodium falciparum and the rodent malaria model Plasmodium berghei requires experimental validation.

In vitro assays measuring the 50% inhibitory concentration (IC50) are necessary to quantify the compound's potency against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. Such studies would provide critical insights into its potential to overcome existing drug resistance mechanisms.

Anti-malarial Activity

Beyond its direct antiplasmodial effects, the broader anti-malarial potential of this compound would encompass its activity against different life-cycle stages of the malaria parasite, including the liver and gametocyte stages. Quinolone derivatives have been shown to have activity against the hepatic stages of Plasmodium species, which is crucial for prophylactic applications. scielo.br

The primary mechanism of action for many quinoline-based antimalarials involves the inhibition of hemozoin biocrystallization in the parasite's food vacuole. It is plausible that this compound could share this mechanism, although its structural modifications might also confer novel modes of action. Further research is needed to explore these possibilities and to establish a comprehensive anti-malarial profile for the compound.

Other Investigated Biological Activities (In Vitro)

The diverse biological activities of the quinoline scaffold suggest that this compound may possess other pharmacological properties beyond its antimicrobial and anti-parasitic effects. For instance, various quinoline derivatives have been investigated for their potential as anticancer, antiviral, and anti-inflammatory agents.

The presence of the fluoro and diamine substituents on the quinoline core of this compound could lead to interactions with various cellular targets, including kinases, proteases, and other enzymes implicated in disease pathways. However, at present, there is a lack of published in vitro data on these other potential biological activities for this specific compound. Future research endeavors may explore these avenues to uncover the full therapeutic potential of this compound.

Anti-inflammatory Mechanisms

There is currently no available research data from in vitro or mechanistic studies to specifically elucidate the anti-inflammatory mechanisms of this compound.

Antiviral Activity

No published studies were found that investigate the direct antiviral activity of this compound against any specific viruses.

Antioxidant Mechanisms

Detailed mechanistic studies or in vitro assays, such as DPPH or ABTS radical scavenging assays, specifically evaluating the antioxidant properties of this compound are not present in the current body of scientific literature.

Immunomodulatory Effects

There is a lack of research on the direct immunomodulatory effects of this compound, with no available data on its impact on lymphocyte proliferation, cytokine production, or other immune cell functions.

Advanced Research Perspectives and Future Directions

Exploration of Novel Synthetic Routes for Enhanced Yield and Selectivity

The development of efficient and selective synthetic routes is paramount for the widespread investigation and application of 6-Fluoroquinoline-3,4-diamine. While classical methods for quinoline (B57606) synthesis, such as the Skraup and Doebner-von Miller reactions, have provided foundational pathways, contemporary research is focused on developing more sophisticated and sustainable approaches. neliti.comiipseries.org

Modern synthetic strategies are increasingly moving towards greener and more atom-economical methods. tandfonline.com This includes the exploration of metal-free synthesis and oxidative annulation techniques. acs.orgmdpi.comnih.gov For instance, the functionalization of C(sp³)–H bonds and subsequent tandem cyclization presents a promising avenue for constructing the quinoline core with high efficiency and reduced reliance on transition metals. acs.orgnih.gov Furthermore, the precise and selective introduction of functional groups through C–H bond activation is a transformative strategy that can enhance the pharmacological profile of quinoline derivatives. rsc.org

Researchers are also investigating one-pot, multi-component reactions to streamline the synthesis of highly substituted quinolines. tandfonline.comresearchgate.net These methods offer advantages in terms of operational simplicity, reduced waste, and the ability to generate a diverse library of derivatives for structure-activity relationship (SAR) studies. The application of novel catalysts, including biocatalysts and nanocatalysts, is another area of active research aimed at improving reaction rates, yields, and stereoselectivity.

| Synthetic Approach | Key Features | Potential Advantages for this compound Synthesis |

| Classical Methods (e.g., Skraup, Doebner-von Miller) | Condensation of anilines with α,β-unsaturated carbonyl compounds or their precursors. iipseries.orgrsc.org | Well-established and understood reaction mechanisms. |

| Metal-Free Synthesis | Avoids the use of transition metal catalysts. acs.orgnih.gov | Environmentally friendly and cost-effective. |

| Oxidative Annulation | Involves the formation of the quinoline ring through an oxidative cyclization process. mdpi.com | Can proceed under mild conditions with high efficiency. |

| C–H Bond Functionalization | Direct functionalization of carbon-hydrogen bonds. rsc.org | Allows for late-stage modification and diversification of the quinoline scaffold. |

| Multi-component Reactions | Combines three or more reactants in a single step. tandfonline.com | High atom economy and operational simplicity. |

Development of Advanced Spectroscopic Probes for Real-time Monitoring

Understanding the kinetics and mechanisms of chemical reactions is crucial for process optimization and control. The development of advanced spectroscopic probes for the real-time monitoring of the synthesis and subsequent reactions of this compound is a significant area of future research. Techniques such as in-situ infrared (IR) and Raman spectroscopy can provide valuable information about the formation and consumption of intermediates, allowing for a deeper understanding of the reaction pathway. nih.gov

Fluorescence spectroscopy also holds promise, particularly given the inherent fluorescence of many quinoline derivatives. ptfarm.pl By designing and synthesizing derivatives of this compound with specific spectroscopic properties, it may be possible to create probes that can monitor changes in the local environment, such as pH or the presence of metal ions, in real-time. UV-visible spectroscopy is another valuable tool for studying the electronic properties of these compounds and their interactions with other molecules, such as DNA. najah.edu

| Spectroscopic Technique | Information Provided | Application in Real-time Monitoring |

| In-situ Infrared (IR) Spectroscopy | Vibrational modes of functional groups. nih.gov | Tracking the appearance and disappearance of reactants, intermediates, and products. |

| Raman Spectroscopy | Vibrational, rotational, and other low-frequency modes. nih.gov | Complementary to IR, useful for aqueous systems. |

| Fluorescence Spectroscopy | Electronic excited states and environmental sensitivity. ptfarm.pl | Monitoring changes in the local chemical environment. |

| UV-Visible Spectroscopy | Electronic transitions. najah.edutandfonline.com | Studying complex formation and reaction kinetics. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Nuclear spin states and chemical environment. ptfarm.pl | Elucidating reaction mechanisms and product structures. |

Integrated Computational-Experimental Approaches for Lead Optimization

The synergy between computational modeling and experimental validation has revolutionized the drug discovery process. nih.govnih.govresearchgate.net For this compound and its derivatives, integrated computational-experimental approaches are essential for efficient lead optimization. Computational techniques such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) studies can be employed to predict the binding affinity of these compounds to biological targets and to understand the key structural features responsible for their activity. researchgate.netbenthamdirect.comnih.gov

These in-silico studies can guide the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic properties. orientjchem.orgmdpi.com The synthesized compounds can then be experimentally evaluated, and the results can be used to refine the computational models in an iterative cycle of design, synthesis, and testing. This integrated approach accelerates the identification of promising drug candidates and reduces the time and cost associated with traditional trial-and-error methods. nih.gov

| Computational Technique | Purpose | Experimental Validation |

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a target protein. benthamdirect.com | In vitro binding assays. |

| Molecular Dynamics (MD) Simulations | Simulates the time-dependent behavior of a molecular system. nih.gov | Biophysical characterization of ligand-protein complexes. |

| Quantitative Structure-Activity Relationship (QSAR) | Relates the chemical structure of a compound to its biological activity. nih.gov | In vitro and in vivo activity assays. |

| Pharmacophore Modeling | Identifies the essential three-dimensional arrangement of functional groups required for biological activity. | Synthesis and evaluation of compounds designed based on the pharmacophore model. |

Investigation of this compound as a Scaffold for Functional Materials

The unique electronic and photophysical properties of the quinoline scaffold make it an attractive building block for the development of functional materials. acs.orgnih.gov The investigation of this compound as a scaffold for such materials is a promising future research direction. The presence of the fluorine atom and the diamine functionality provides opportunities for tuning the electronic properties and for polymerization or incorporation into larger supramolecular assemblies.

Potential applications for functional materials derived from this compound could include organic light-emitting diodes (OLEDs), sensors, and nonlinear optical materials. The ability of the diamine groups to coordinate with metal ions also suggests potential applications in the development of novel catalysts and metal-organic frameworks (MOFs). Further research into the synthesis of polymers and co-polymers incorporating the this compound unit will be crucial for exploring these possibilities.

Mechanistic Elucidation of Biological Pathways at a Molecular Level

A fundamental understanding of how this compound and its derivatives interact with biological systems at the molecular level is essential for their development as therapeutic agents. nih.gov Quinolines are known to exert their biological effects through various mechanisms, including the inhibition of DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication. neliti.com

Future research should focus on elucidating the specific molecular targets of this compound and its analogs. This will involve a combination of biochemical assays, structural biology techniques (such as X-ray crystallography and cryo-electron microscopy), and molecular modeling to visualize and understand the interactions between the compound and its target protein. Furthermore, systems biology approaches can be used to investigate the broader effects of these compounds on cellular pathways and networks, providing a more holistic understanding of their mechanism of action. orientjchem.org

| Research Area | Objective | Key Techniques |

| Target Identification | To identify the specific biomolecules with which the compound interacts. | Affinity chromatography, proteomics. |

| Structural Biology | To determine the three-dimensional structure of the compound bound to its target. | X-ray crystallography, NMR spectroscopy, cryo-electron microscopy. |

| Biochemical Assays | To quantify the effect of the compound on the activity of its target. | Enzyme kinetics, binding assays. |

| Cellular Biology | To investigate the effects of the compound on cellular processes. | Cell viability assays, gene expression analysis. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Fluoroquinoline-3,4-diamine, and how can reaction yields be maximized?

- Methodological Answer : A common approach involves condensation reactions using fluorinated precursors. For example, refluxing fluorinated quinoline derivatives with diamines in ethanol under acidic catalysis (e.g., glacial acetic acid) can yield the target compound. Critical parameters include:

- Reaction time : Monitor progress via TLC (e.g., ethyl acetate/hexane 1:1) to avoid over-degradation .

- Catalyst concentration : Excess acid may lead to side reactions; stoichiometric optimization is required.

- Temperature : Reflux conditions (~78°C for ethanol) balance reactivity and stability.

- Purification : Recrystallization from ethanol improves purity .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify fluorine coupling patterns and amine proton environments. For example, fluorine substituents cause distinct splitting in aromatic regions .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula (e.g., [M+H] peaks).

- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks in crystalline forms .

- IR Spectroscopy : Detects NH stretching vibrations (~3300 cm) and C-F bonds (~1100 cm) .

Q. How should this compound be stored to ensure long-term stability?

- Methodological Answer :

- Storage conditions : Protect from light and moisture. Store at <-20°C in airtight containers to prevent oxidation or hydrolysis .

- Solubility considerations : Dissolve in anhydrous DMSO or ethanol for stock solutions; avoid aqueous buffers unless stability under physiological pH (4–9) is confirmed .

Advanced Research Questions